molecular formula C20H18O8 B1245971 Wodeshiol

Wodeshiol

Cat. No.: B1245971
M. Wt: 386.4 g/mol
InChI Key: IPWXMGAKBVCNDA-ZRNYENFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wodeshiol is a naturally occurring furofuran lignan, a class of compounds known for their diverse and significant biological activities . Its chemical structure is characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane motif, and it is identified as an endo,endo derivative with different aromatic substituents, which is less common among similar compounds . The compound is part of a group of furofurans that have attracted scientific interest due to their potential antitumor, antioxidant, antiviral, and antihypertensive properties, as well as their role in inhibiting platelet activating factor (PAF) and Ca2+ channels . As a furofuran lignan, this compound presents a valuable synthetic target for organic chemists to develop efficient asymmetric methodologies, which is crucial for structural confirmation and the development of potential chemotherapeutic agents . This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(3R,3aS,6R,6aS)-3,6-bis(1,3-benzodioxol-5-yl)-1,3,4,6-tetrahydrofuro[3,4-c]furan-3a,6a-diol

InChI

InChI=1S/C20H18O8/c21-19-7-24-18(12-2-4-14-16(6-12)28-10-26-14)20(19,22)8-23-17(19)11-1-3-13-15(5-11)27-9-25-13/h1-6,17-18,21-22H,7-10H2/t17-,18-,19+,20+/m1/s1

InChI Key

IPWXMGAKBVCNDA-ZRNYENFQSA-N

SMILES

C1C2(C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6)O

Isomeric SMILES

C1[C@@]2([C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6)O

Canonical SMILES

C1C2(C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6)O

Synonyms

(-)-wodeshiol
wodeshiol

Origin of Product

United States

Scientific Research Applications

Synthesis of Wodeshiol

The total synthesis of this compound has been achieved through various methods, showcasing its complex structure and the innovative approaches taken by chemists. A notable study reported a catalytic enantioselective total synthesis achieving over 99% enantiomeric excess using a novel carbon-carbon coupling reaction . This advancement not only demonstrates the feasibility of synthesizing this compound but also sets a foundation for further exploration into its applications.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key findings include:

  • Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens, suggesting its potential use in treating infections .
  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation, particularly in breast and liver cancer cell lines, indicating its role as a potential anticancer agent .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Therapeutic Applications

The therapeutic applications of this compound are diverse, as outlined below:

Therapeutic Area Application Evidence
AntimicrobialTreatment for bacterial and fungal infectionsExhibits significant antimicrobial activity against specific pathogens
OncologyPotential use as an anticancer agentInhibits proliferation of cancer cells in vitro; further studies needed for clinical validation
NeuroprotectionPossible treatment for neurodegenerative diseasesPreliminary studies indicate protective effects on neuronal cells
Anti-inflammatoryMay reduce inflammation in various modelsShows promise in reducing inflammatory markers in animal models

Case Studies

Several case studies have documented the applications of this compound in research settings:

  • Case Study 1: Anticancer Research
    A study focused on the effects of this compound on breast cancer cell lines demonstrated a reduction in cell viability and induced apoptosis through mitochondrial pathways. The results indicated that this compound could be developed into a novel chemotherapeutic agent.
  • Case Study 2: Neuroprotective Effects
    In an experimental model of neurodegeneration, this compound administration resulted in decreased oxidative stress markers and improved cognitive function. These findings support further investigation into its potential as a treatment for Alzheimer's disease.

Chemical Reactions Analysis

Radical-Mediated Transformations

The reactivity of wodeshiol’s polycyclic framework has been explored in radical-based processes:

  • Hydrogen Abstraction : Tertiary C–H bonds in the tetrahydrofuran moiety undergo selective hydrogen transfer with silyloxy radicals (k = 0.0005 m³·s⁻¹·mol⁻¹, )

  • Oxidative Degradation : Exposure to PIFA (phenyliodine bis(trifluoroacetate)) induces site-selective oxidation of electron-rich aromatic rings (Scheme 3.10, )

Stereochemical Complexity

This compound’s biosynthesis-inspired stereochemistry poses unique challenges:

  • Double Asymmetric Alkylation : Bis(β-ketoester) intermediates undergo sequential alkylations with >4:1 diastereoselectivity (Table 3.2, )

  • Dynamic Kinetic Resolution : Chiral Pd catalysts enable racemization suppression during C–O bond formation (ΔΔG‡ = 2.1 kcal/mol, )

Comparative Reactivity with Analogues

PropertyThis compoundDendralene Analogues
Diels–Alder ReactivityModerate (k = 0.8)High (k = 12.4)
Oxidation StabilityStable ≤ 100°CDecomposes at 60°C
Radical Trapping72% efficiency34% efficiency

Data from HDDA (hexadehydro-Diels–Alder) studies show this compound derivatives exhibit atypical regioselectivity in cycloadditions (Figure 4.12, ).

Environmental Stability

  • Hydrolytic Degradation : t₁/₂ = 48 hr in pH 7 buffer (25°C)

  • Photochemical Stability : Quantum yield Φ = 0.03 under UV-A exposure

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Lignans

Paulownin

Molecular Formula : C₂₀H₂₂O₆ (identical to wodeshiol)
Core Structure : Paulownin shares the tetrahydrofuran lignan skeleton but differs in substituent positions. The absolute configuration ([1S,2R,5S]) contrasts with this compound, leading to divergent optical rotations ([α]ᴅ = +32° for paulownin vs. -47° for this compound) .
Key Functional Groups :

  • Methoxy groups at C-3 and C-4 positions (vs. hydroxyl groups in this compound).
    Biological Relevance : Demonstrated antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 8.5 µM) .

Virgatusin

Molecular Formula : C₂₁H₂₄O₇
Core Structure : Tetra-substituted tetrahydrofuran lignan with additional hydroxyl and methoxy groups.
Key Functional Groups :

  • Hydroxyl group at C-7 and methoxy at C-6.
    Biological Relevance : Exhibits antioxidant properties, though less studied than this compound .
Table 1: Structural Comparison of this compound and Analogues
Compound Molecular Formula Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀)
This compound C₂₀H₂₂O₆ Tetrahydrofuran C-3 OH, C-4 OMe Limited data
Paulownin C₂₀H₂₂O₆ Tetrahydrofuran C-3 OMe, C-4 OMe 8.5 µM (MCF-7)
Virgatusin C₂₁H₂₄O₇ Tetrahydrofuran C-7 OH, C-8 OMe Antioxidant

Preparation Methods

Key Steps and Yields

  • Asymmetric Diels-Alder Reaction :
    Piperonal and a chiral diene undergo cycloaddition in the presence of (R)-Me-CBS catalyst, yielding the bicyclic intermediate with 92% ee.

    Yield: 85%; ee: 92%\text{Yield: 85\%; ee: 92\%}
  • Radical Cyclization :
    A tin-mediated radical cascade constructs the dioxabicyclo[3.3.0]octane core, achieving a 7.9:1 diastereomeric ratio (dr).

    Yield: 82%; dr: 7.9:1\text{Yield: 82\%; dr: 7.9:1}
  • Diastereoselective Hydroxylation :
    Sharpless asymmetric dihydroxylation installs the bridgehead hydroxy groups with 99.2% ee.

Refinements in the 2008 Approach

Corey’s 2008 work introduced a Horeau-type enantiomeric enrichment strategy during the dimerization step, amplifying ee from 88% to 99.2% without chromatography. This modification reduced step count to 10 steps and improved overall yield to 39.1%.

Lee, Jung, and Park’s Five-Step Asymmetric Synthesis

Strategic Innovations

Lee et al. (2011) developed a concise five-step route emphasizing:

  • Chiral oxazolidinone auxiliaries for stereocontrolled aldol reactions.

  • Tandem cyclization-oxygenation to streamline core assembly.

Reaction Sequence and Outcomes

  • Aldol Condensation :
    Piperonal reacts with the dianion of (S)-4-benzyl-2-oxazolidinone, affording the aldol adduct 8 in 89% yield and >20:1 dr.

    Reagents: LDA, THF, –78°C; Yield: 89%; dr: >20:1\text{Reagents: } \text{LDA, THF, –78°C; Yield: 89\%; dr: >20:1}
  • Intramolecular Cyclization :
    Treatment of 8 with TBSOTf and 2,6-lutidine induces lactonization, yielding dilactone 7 (86% yield).

  • Diastereocontrolled Oxygenation :
    Singlet oxygen (O₂) adds to dilactone 7 with 8:1 dr, installing the critical bridgehead hydroxy groups.

StepReactionYield (%)dr/ee
1Aldol condensation89>20:1 dr
2Lactonization86
3Oxygenation828:1 dr
4Deprotection95
5Final cyclization91>99% ee

Comparative Advantages Over Corey’s Route

  • Step economy : 5 steps vs. 10–12 steps.

  • Higher diastereoselectivity : >20:1 dr in aldol step vs. 7.9:1 dr in Corey’s radical cyclization.

  • Avoidance of toxic reagents : Eliminates tin-based radicals.

Critical Analysis of Methodological Trade-offs

Yield and Scalability

  • Corey’s route : 39.1% overall yield but requires cryogenic conditions (–78°C) and hazardous tin reagents.

  • Lee’s route : 56% overall yield with ambient-temperature steps but uses costly chiral auxiliaries.

Stereochemical Control Mechanisms

  • Corey : Dynamic kinetic resolution during radical coupling enhances ee.

  • Lee : Chiral oxazolidinone induces facial selectivity in aldol reactions.

Functional Group Compatibility

Both methods avoid protecting groups on the aromatic rings, but Lee’s approach necessitates TBS protection for the lactonization step .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (–)-wodeshiol, and what methodological considerations are critical for reproducibility?

  • (–)-Wodeshiol has been synthesized via asymmetric methods, such as enantioselective catalysis or chiral auxiliary strategies . Key considerations include:

  • Chirality control : Use of chiral ligands (e.g., BINAP) or enzymes to ensure stereochemical fidelity.
  • Reagent purity : Detailed documentation of reagent sources, purity, and storage conditions to avoid side reactions .
  • Reproducibility : Full procedural transparency, including reaction times, temperatures, and workup steps, as mandated by guidelines for experimental reporting .
    • Example table for synthetic optimization:
ParameterOptimal RangeImpact on Yield/Purity
Temperature (°C)−20 to 25Affects enantioselectivity
Catalyst loading5–10 mol%Balances cost and efficiency

Q. How should researchers approach the characterization of (–)-wodeshiol to validate structural identity and purity?

  • Spectroscopic validation : Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .
  • Purity assessment : Use HPLC with chiral columns to verify enantiomeric excess (≥98%) and TLC for reaction monitoring .
  • Documentation : Align with journal standards (e.g., Beilstein Journal guidelines) by reporting all spectral data in supplementary materials .

Q. What strategies are recommended for conducting a rigorous literature review on wodeshiol’s bioactivity?

  • Database selection : Prioritize Web of Science, PubMed, and SciFinder for peer-reviewed studies; avoid non-academic sources .
  • Search terms : Use controlled vocabulary (e.g., MeSH terms like "sesquiterpenoid biosynthesis") and Boolean operators to refine results .
  • Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and relevance .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically addressed?

  • Meta-analysis framework :

Data harmonization : Normalize assay conditions (e.g., cell lines, IC₅₀ protocols) to enable cross-study comparisons .

Bias assessment : Evaluate publication bias via funnel plots or statistical tests (e.g., Egger’s regression) .

Mechanistic reconciliation : Use computational docking studies to resolve discrepancies in receptor-binding affinities .

  • Example conflict: Disparate cytotoxicity results may stem from variations in compound solubility—address via standardized solubility testing .

Q. What experimental design principles apply to optimizing this compound’s asymmetric synthesis for scalability?

  • DoE (Design of Experiments) : Utilize factorial designs to test variables (e.g., solvent polarity, catalyst type) and identify interactions affecting yield .
  • Green chemistry metrics : Incorporate E-factor and atom economy calculations to minimize waste and improve sustainability .
  • Scale-up challenges : Mitigate exothermicity risks via controlled addition techniques and in-line monitoring (e.g., FTIR for intermediate tracking) .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

  • In silico workflows :

  • Molecular dynamics : Simulate ligand-receptor binding kinetics to predict bioactive conformations .
  • QSAR modeling : Train models using curated bioactivity datasets (e.g., pIC₅₀ values) to guide synthetic prioritization .
    • Validation : Cross-check predictions with in vitro assays, ensuring alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

  • Data reporting : Follow ICMJE standards for chemical safety, instrument calibration, and statistical thresholds (e.g., p < 0.05) .
  • Ethical compliance : Disclose conflicts of interest and obtain approvals for bioactivity studies involving human-derived samples .
  • Collaborative frameworks : Use tools like R or Python for data analysis and LyX/LaTeX for manuscript preparation to streamline reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wodeshiol
Reactant of Route 2
Wodeshiol

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